molecular formula C16H19IN2 B7742524 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide

4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide

Cat. No.: B7742524
M. Wt: 366.24 g/mol
InChI Key: UJNFDSOJKNOBIA-UHFFFAOYSA-M
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Description

4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is a synthetic organic compound known for its unique photophysical properties. It is widely used in various scientific research fields, particularly in the study of molecular rotors and fluorescent probes. The compound is characterized by its ability to exhibit strong fluorescence, which is highly sensitive to the viscosity of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 1-methylpyridinium iodide in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired styryl compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study the microenvironment of molecules and monitor chemical reactions.

    Biology: Serves as a marker for biological objects, particularly in the study of cell membranes and viscosity changes within cells.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent due to its photophysical properties.

    Industry: Utilized in the development of photofunctional materials and sensors

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide involves its interaction with the microenvironment, particularly its sensitivity to viscosity changes. The compound’s fluorescence quantum yield increases significantly with an increase in the microenvironment viscosity. This property makes it an effective molecular rotor and fluorescent probe. The molecular targets and pathways involved include interactions with cell membranes and other biological structures, where it can provide valuable information about the local environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is unique due to its high sensitivity to viscosity changes, making it an excellent molecular rotor and fluorescent probe. Its ability to provide detailed information about the microenvironment in various applications sets it apart from other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N2.HI/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;/h4-13H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNFDSOJKNOBIA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50914744
Record name 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959-81-9
Record name 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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